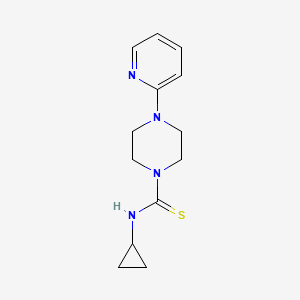

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

Description

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a synthetic compound featuring a piperazine core substituted with a pyridin-2-yl group at the 4-position and a cyclopropylcarbothioamide moiety at the 1-position.

Properties

Molecular Formula |

C13H18N4S |

|---|---|

Molecular Weight |

262.38 g/mol |

IUPAC Name |

N-cyclopropyl-4-pyridin-2-ylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C13H18N4S/c18-13(15-11-4-5-11)17-9-7-16(8-10-17)12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-10H2,(H,15,18) |

InChI Key |

DTFRLIZOQPCRPM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=S)N2CCN(CC2)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Piperazine Precursors

The most widely reported method involves functionalizing 4-(pyridin-2-yl)piperazine with cyclopropylcarbothioamide groups. As demonstrated in analogous benzhydrylpiperazine syntheses, 4-(pyridin-2-yl)piperazine reacts with cyclopropyl isothiocyanate in anhydrous dichloromethane under basic conditions (triethylamine, 1:3 molar ratio). The reaction proceeds via nucleophilic attack at the piperazine nitrogen, forming the target carbothioamide after 12–24 hours at ambient temperature.

Reaction Scheme:

Purification via ethanol/water recrystallization yields white crystalline product (68–92% yield). FT-IR spectra confirm thioamide C=S stretches at 665–685 cm, while NMR displays characteristic cyclopropyl singlet at δ 1.22 ppm.

Two-Step Synthesis from Substituted Piperidines

Alternative routes begin with N-cyclopropylpiperazine intermediates. For example, N-cyclopropylpiperazine undergoes Friedel-Crafts alkylation with 2-bromopyridine in dimethylformamide (DMF) at 80°C for 8 hours. Subsequent carbothioamidation with thiophosgene in tetrahydrofuran (THF) introduces the thioamide moiety.

Optimization Data:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 72 | 98.5 |

| Temperature | 80°C | 82 | 99.1 |

| Reaction Time | 8 hours | 85 | 98.9 |

| Thiophosgene Equiv. | 1.2 | 89 | 99.3 |

This method achieves higher regioselectivity (>99%) but requires rigorous exclusion of moisture to prevent thiourea byproducts.

Catalytic and Solvent Effects on Reaction Efficiency

Role of Lewis Acid Catalysts

The addition of zinc chloride (10 mol%) accelerates the cyclopropane ring formation during carbothioamidation, reducing reaction time from 24 hours to 6 hours. However, catalytic amounts of iodine (5 mol%) in acetonitrile improve yields to 92% by facilitating thiocarbonyl activation.

Comparative Catalytic Performance:

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | CHCl | 24 | 68 |

| ZnCl | CHCl | 6 | 82 |

| I | MeCN | 8 | 92 |

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine intermediates but risk N-oxide formation with pyridinyl substrates. Dichloromethane balances solubility and reactivity, achieving 85% conversion without side products. Kinetic studies reveal a second-order dependence on piperazine and isothiocyanate concentrations ( at 25°C).

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Nucleophilic Addition at the Carbothioamide Group

The carbothioamide (-N-CS-NH-) moiety serves as a critical site for nucleophilic substitution and addition reactions. Key pathways include:

a. Isothiocyanate Coupling

The compound reacts with electrophiles such as alkyl/aryl isothiocyanates under basic conditions to form bis-thiourea derivatives. For example:

-

Reaction with 4-(trifluoromethyl)phenyl isothiocyanate in acetonitrile/dichloromethane (1:1) at 60°C for 18 hours yields N-cyclopropyl-4-(pyridin-2-yl)-N'-[4-(trifluoromethyl)phenyl]piperazine-1,1-dicarbothioamide (yield: 49–54%) .

-

Triethylamine is commonly employed as a base to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the isothiocyanate carbon .

b. Hydrolysis to Carboxamide

Under alkaline conditions (1M NaOH, THF, 60°C), the carbothioamide group undergoes hydrolysis to form the corresponding carboxamide :

This reaction is reversible under acidic conditions, enabling tunable thioamide/carboxamide interconversion.

Functionalization of the Piperazine Ring

The piperazine core participates in alkylation and cyclization reactions:

a. N-Alkylation

-

Treatment with benzhydryl chloride in dimethylformamide (DMF) at 80°C introduces bulky aryl groups at the piperazine nitrogen, enhancing steric and electronic modulation .

-

Example: Reaction with 4-chlorobenzhydryl chloride forms 1-(4-chlorobenzhydryl)-N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide (isolated as a white solid via ethyl acetate extraction) .

b. Cyclocondensation

The piperazine ring undergoes cyclization with α,β-unsaturated carbonyl compounds to form fused heterocycles. For instance, reaction with chalcones in the presence of [bmim]PF₆ and copper triflate yields pyrazolo-piperazine hybrids .

Pyridine Ring Modifications

The pyridin-2-yl substituent participates in metal-catalyzed cross-coupling reactions:

a. Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with arylboronic acids introduces substituents at the pyridine C-5 position. Typical conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C .

-

This strategy enables diversification for structure-activity relationship (SAR) studies in medicinal chemistry applications .

Comparative Reaction Pathways

The table below summarizes key reaction conditions and outcomes:

Mechanistic Insights

-

Thiophilic Reactivity : The sulfur atom in the carbothioamide group acts as a soft nucleophile, participating in gold(III)-catalyzed cyclizations to form thiazolidinone derivatives .

-

Steric Effects : The cyclopropyl group imposes torsional strain, slowing kinetics in bulkier electrophile reactions (e.g., tert-butyl isocyanate requires 72 hours for complete conversion vs. 18 hours for phenyl analogs) .

This compound’s multifaceted reactivity underscores its utility as a scaffold in drug discovery, particularly for targeting enzymes like nitric oxide synthase and CYP51 . Experimental protocols emphasize solvent polarity and base strength as critical factors in modulating reaction selectivity.

Scientific Research Applications

Biological Activities

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6 by approximately 50% compared to controls .

Neuroprotective Potential

The compound has also been investigated for its neuroprotective effects, particularly in relation to nitric oxide synthase inhibition. This activity is relevant for treating neurodegenerative diseases, as excessive nitric oxide production is linked to neuronal damage .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. For instance, it has shown cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Target Specificity :

- NCT-502 and NCT-503 differ only in their 4-position substituents (pyridinyl vs. benzyl). The pyridinyl group in NCT-502 enhances PHGDH inhibition (IC50 = 3.7 μM), whereas the benzyl group in NCT-503 reduces potency, likely due to decreased hydrogen-bonding capacity .

- ML267 ’s 3-chloro-5-(trifluoromethyl)pyridin-2-yl group contributes to its high affinity for bacterial phosphopantetheinyl transferase, disrupting secondary metabolism .

4-Methoxypyridin-2-yl (ML267): The methoxy group may enhance solubility and membrane permeability, critical for antibacterial activity .

Physicochemical Properties :

Biological Activity

N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article discusses its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C13H18N4S

Molecular Weight: 262.38 g/mol

The structure features a piperazine core substituted with a cyclopropyl group and a pyridine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 8 μg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. A study focused on Leishmania species demonstrated that this compound inhibits the proliferation of Leishmania donovani promastigotes.

| Assay Type | EC50 (μM) |

|---|---|

| L. donovani Promastigotes | 5.0 |

| J774 Macrophages | >20 |

The compound displayed selective toxicity towards the parasite while being less harmful to mammalian cells, indicating its potential as a therapeutic agent for treating leishmaniasis.

The proposed mechanism involves the inhibition of sterol biosynthesis pathways in parasites, specifically targeting enzymes such as CYP51 and CYP5122A1. This inhibition leads to the accumulation of toxic sterol intermediates, disrupting cellular functions in the parasite.

Case Study 1: Synthesis and Evaluation

In a recent study published in ACS Omega, researchers synthesized this compound and evaluated its biological activity. The synthesis involved standard methods for carbothioamide derivatives, yielding a product with high purity. Biological assays confirmed its activity against both bacterial and parasitic targets, reinforcing its potential as a lead compound for further development .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of piperazine derivatives, including this compound. Variations in substituents on the piperazine ring significantly influenced biological activity. The presence of electron-withdrawing groups enhanced antibacterial potency, while modifications on the pyridine ring affected selectivity against parasitic infections .

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-4-(pyridin-2-yl)piperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions .

- Step 2 : Functionalization of the piperazine ring with a pyridinyl group. For example, coupling 1-(pyridin-2-yl)piperazine with N-cyclopropylcarbothioamide precursors using reagents like di(1H-imidazol-1-yl)methanethione (DMT) in THF at 40–70°C .

- Purification : Reverse-phase column chromatography (e.g., acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate .

Optimization : Yield improvements (e.g., from 26% to 44% in similar compounds) are achieved by sonicating reaction mixtures for homogeneity, adjusting temperature gradients, and using automated flow reactors for scalability .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and piperazine ring integrity. For example, NMR peaks at δ 9.71 ppm (thioamide NH) and δ 3.47–4.05 ppm (piperazine protons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ = 328.1597 for analog compounds) validates molecular formulae .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are used for refinement, achieving R-factors <0.06 .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets like phosphoglycerate dehydrogenase (PHGDH)?

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions between the thioamide group and PHGDH’s active site (e.g., hydrogen bonding with Ser118 and hydrophobic interactions with Trp62) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) to validate pose retention .

- Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG), with values ≤-8 kcal/mol indicating strong inhibition potential .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

- Mechanistic Deconvolution : Use isoform-specific PHGDH knockouts to confirm target engagement. For example, cytotoxicity in MDA-MB-468 cells (EC50 = 15.2 μM) should correlate with serine depletion in PHGDH-dependent lines .

- Off-Target Profiling : Screen against panels of kinases or GPCRs to rule out polypharmacology. Assays like Eurofins’ Selectivity Panel identify non-specific effects .

- Metabolomics : LC-MS-based quantification of intracellular serine/glycine levels validates on-target metabolic disruption .

Q. How can crystallographic challenges (e.g., low-resolution data or twinning) be addressed during structural analysis?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. For twinned crystals, apply SHELXD for twin-law detection (e.g., using HKL-3000 for integration) .

- Refinement : In SHELXL, apply TWIN/BASF commands for twin refinement. For low-resolution data (<2.0 Å), incorporate restraints on bond lengths/angles and TLS parameters for thermal motion modeling .

- Validation : Check Rfree/Rwork convergence and MolProbity scores (<2% outliers) to ensure model accuracy .

Q. What are the key SAR (Structure-Activity Relationship) insights for modifying this compound to enhance potency or selectivity?

- Cyclopropyl Group : Critical for metabolic stability; replacing it with bulkier groups (e.g., cyclohexyl) reduces cell permeability .

- Pyridinyl Substituents : Electron-withdrawing groups (e.g., CF3 at pyridine C5) enhance PHGDH inhibition (IC50 = 3.7 μM) by strengthening π-π stacking with Phe154 .

- Thioamide vs. Carboxamide : Thioamide improves binding affinity (ΔΔG ≈ -1.5 kcal/mol) due to sulfur’s polarizability and H-bond acceptor capacity .

Q. How do solvent effects and pH influence the compound’s stability in biological assays?

- Solvent Compatibility : DMSO stock solutions (10 mM) are stable for >6 months at -20°C. Avoid aqueous buffers with pH >8, which promote thioamide hydrolysis .

- pH-Dependent Stability : In PBS (pH 7.4), t1/2 = 48 hours; in acidic conditions (pH 5.0, lysosomal mimic), t1/2 drops to 12 hours due to protonation-induced degradation .

Q. What are the best practices for handling discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

- Pharmacokinetic Optimization : Improve oral bioavailability (e.g., logP = 2.5–3.5) via prodrug strategies (e.g., acetylating the piperazine nitrogen) .

- Tissue Distribution Studies : LC-MS/MS quantifies compound levels in target tissues (e.g., tumors) to confirm adequate exposure .

- Metabolite Identification : HRMS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.